Sulfisoxazole is a sulfonamide antibiotic and nonpeptide endothelin (ET) receptor antagonist (IC50s = 0.6 and 22 μM for the ETA and ETB receptors, respectively). It inhibits the growth of Gram-positive and Gram-negative bacteria in vitro, including S. pneumoniae, B. subtilis, S. epidermidis, E. coli, and K. pneumoniae (MICs = 1.95, 0.98, 7.81, 62.5, and 7.81 μg/mL, respectively). Sulfisoxazole inhibits phosphoinositide turnover stimulated by endothelin-1 (ET-1;) in TE671 cells. It inhibits ET-induced contraction of rat pulmonary artery rings ex vivo when used at concentrations of 0.1 and 1 mM. Sulfisoxazole (1,000 mg/kg per day) reduces atrial natriuretic peptide levels in myocytes and plasma and increases survival in a rat model of pulmonary hypertension induced by monocrotaline (MCT;) as well as blocks MCT-induced increases in pulmonary artery blood pressure when administered at doses of 300 and 1,000 mg/kg.
Sulfisoxazole is a broad-spectrum, short-acting sulfanilamide and a synthetic analog of para-aminobenzoic acid (PABA) with antibacterial property. Sulfisoxazole competes with PABA for the bacterial enzyme dihydropteroate synthase, thereby preventing the incorporation of PABA into dihydrofolic acid, the immediate precursor of folic acid. This leads to an inhibition of bacterial folic acid synthesis and de novo synthesis of purines and pyrimidines, ultimately resulting in cell growth arrest and cell death.
Sulfisoxazole, also known as sulfafurazole or gantrisin, belongs to the class of organic compounds known as aminobenzenesulfonamides. These are organic compounds containing a benzenesulfonamide moiety with an amine group attached to the benzene ring. Sulfisoxazole is a drug which is used for the treatment of severe, repeated, or long-lasting urinary tract infections, meningococcal meningitis, acute otitis media, trachoma, inclusion conjunctivitis, nocardiosis, chancroid, toxoplasmosis, malaria and other bacterial infections. Sulfisoxazole exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Sulfisoxazole has been detected in multiple biofluids, such as urine and blood. Within the cell, sulfisoxazole is primarily located in the membrane (predicted from logP). Sulfisoxazole can be biosynthesized from sulfanilamide.
Sulfisoxazole is an odorless white to yellowish crystalline powder. Slightly bitter taste. Acid to litmus. (NTP, 1992)